

Technical Guide: Spectroscopic Profiling of Methyl Aziridine-2-Carboxylate

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Compound of Interest

Compound Name: Methyl Aziridine-2-carboxylate

CAS No.: 5950-34-5

Cat. No.: B1297569

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Executive Summary

Methyl aziridine-2-carboxylate is a high-value chiral synthon utilized in the synthesis of mitomycin C analogs, peptidomimetics, and complex alkaloids. Its three-membered nitrogen heterocycle introduces significant ring strain (~26 kcal/mol), imparting unique reactivity profiles—specifically electrophilic ring-opening susceptibility—that are critical for drug discovery applications.

This guide provides a definitive technical analysis of the molecule's spectroscopic signature. It moves beyond static data listing to explain the causality of spectral features, grounded in the molecule's stereoelectronic properties.

Part 1: Safety & Handling (Critical Protocol)

WARNING: ALKYLATING AGENT **Methyl aziridine-2-carboxylate** is a potent DNA alkylating agent. It acts as a nucleophile trap, capable of cross-linking DNA strands.

- **Containment:** All handling must occur within a certified chemical fume hood.
- **Destruction:** Quench excess material with 1M NaOH or Sodium Thiosulfate solution to open the ring before disposal.

- Storage: Store at -20°C. The compound is often stabilized with Hydroquinone (HQ) to prevent polymerization initiated by trace acids.

Part 2: Synthesis & Sample Preparation

To ensure the validity of spectroscopic data, the sample history must be known. Two primary routes yield this compound, affecting the stereochemical purity observed in NMR.

Synthetic Routes[1][2][3][4]

- Chiral Route (From L-Serine): Yields optically active ()- or ()-**methyl aziridine-2-carboxylate**. Involves tritylation of the amine, mesylation of the alcohol, and ring closure.
- Racemic Route (Gabriel-Cromwell): Reaction of methyl acrylate with bromine and ammonia. Yields a racemic mixture.

Purification for Spectroscopy

Impurities such as triethylamine (from neutralization) or hydrolyzed acid (aziridine-2-carboxylic acid) will obscure key NMR regions.

- Protocol: Distillation under reduced pressure (bp ~40-45°C at 0.5 mmHg) is required for analytical grade samples.
- Solvent Choice:
is standard. Avoid acidic solvents () can become acidic over time; filter through basic alumina if unsure) to prevent ring opening during acquisition.

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The rigidity of the aziridine ring creates a distinct AMX spin system (or ABX depending on N-H exchange rates) for the ring protons. The key diagnostic feature is the coupling constant relationship:

, which is inverted compared to cyclopropanes, though often they are comparable in aziridines (~6 Hz vs ~3 Hz).

Table 1:

H NMR Data (400 MHz,

Position	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Assignment Logic
-OCH	3.76	Singlet (3H)	-	Methyl ester (deshielded by oxygen).
N-H	~1.5 - 2.2	Broad	-	Exchangeable; shift varies with conc./temp.
H-2	2.55	dd (1H)	,	-proton. Deshielded by ester cone.
H-3 (cis)	2.15	d (1H)	,	Proton cis to the ester group.
H-3 (trans)	1.85	d (1H)	,	Proton trans to the ester group.

Note: "cis" and "trans" refer to the relationship with the ester group. Chemical shifts are approximate and concentration-dependent due to H-bonding.

Table 2:

C NMR Data (100 MHz,

Carbon Type	Shift (, ppm)	Structural Insight
C=O	171.5	Ester carbonyl. Typical region.
-OCH	52.4	Methoxy carbon.
C-2	29.8	Aziridine methine.[1] High field due to ring strain.
C-3	27.2	Aziridine methylene.

Infrared Spectroscopy (FT-IR)

The ring strain of the aziridine (60° bond angles) increases the s-character of the C-H bonds, shifting C-H stretches to higher frequencies compared to acyclic amines.

- N-H Stretch: 3250–3350 cm
(Medium, Broad).
- Ester C=O: 1730–1745 cm
(Strong). The ring strain slightly elevates this frequency compared to acyclic esters.
- Ring Deformation: ~860–900 cm
. Diagnostic for the aziridine breathing mode.

Mass Spectrometry (EI-MS)

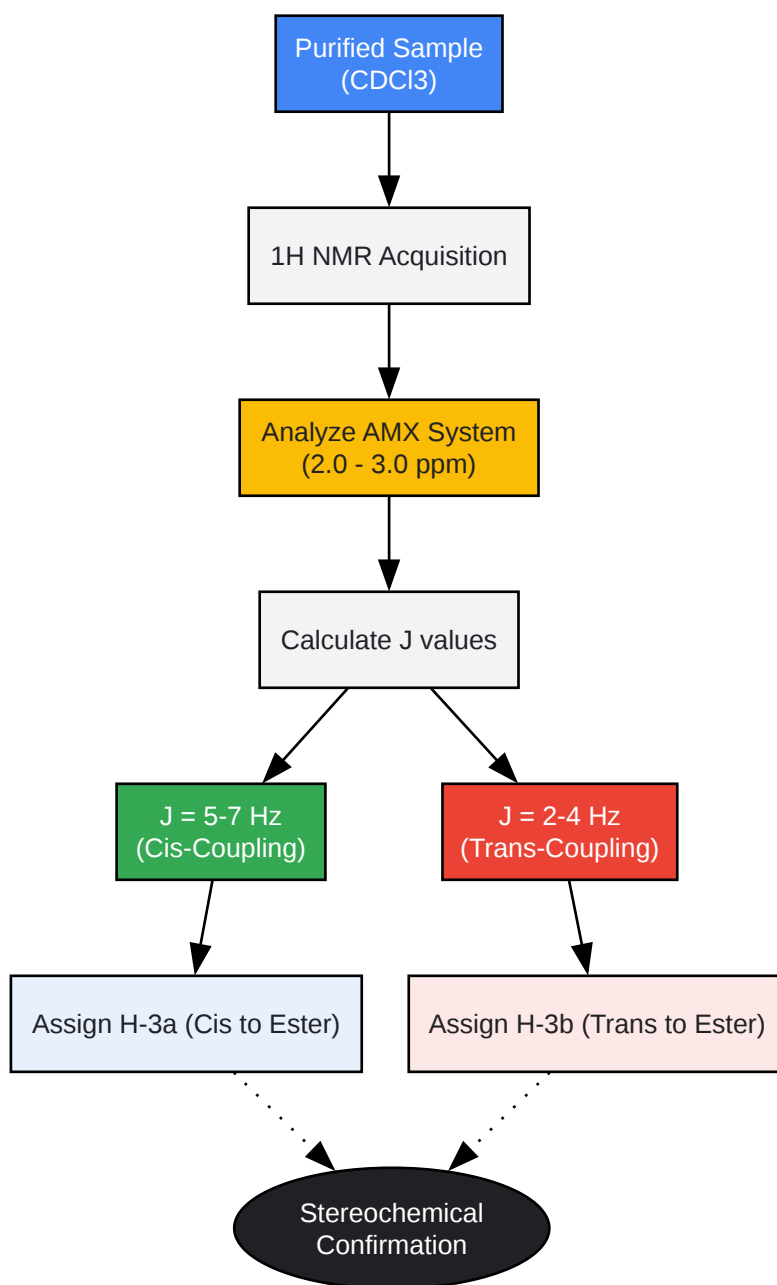
Molecular Ion (M⁺): m/z 101. The fragmentation pattern is driven by the stability of the cation formed after ring opening.

- -Cleavage: Loss of methoxy group (-OCH₃, -31 amu)
Acylium ion (m/z 70).
- Ring Opening/CO Loss: Loss of CO (-28 amu) from the acylium species
m/z 42 (Aziridinium derivative).

Part 4: Visualization of Structural Logic

Stereochemical Assignment Workflow

The following diagram illustrates the logic flow for assigning stereochemistry using NMR coupling constants, a critical step in validating chiral synthesis.

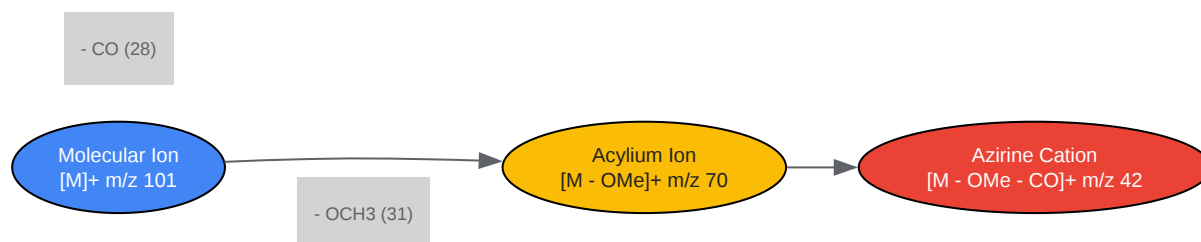


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Caption: Logic flow for distinguishing diastereotopic protons on the aziridine ring based on Karplus-type coupling relationships.

Fragmentation Pathway (MS)

Understanding the breakdown of the molecule in EI-MS helps identify impurities.



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Caption: Primary fragmentation pathway in Electron Impact Mass Spectrometry (EI-MS).

Part 5: References

- Synthesis & Chiral Resolution: Legters, J., Thijs, L., & Zwanenburg, B. (1992). Synthesis of functionalized aziridines from amino acids.[2] *Recueil des Travaux Chimiques des Pays-Bas*. [Link](#)
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- General Spectral Data (SDBS Database): National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 5077 (Aziridine-2-carboxylic acid methyl ester). [Link](#)

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